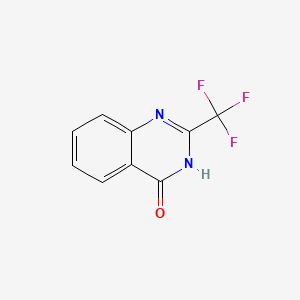

2-(Trifluoromethyl)quinazolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKVXDVFZJAQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351519 | |

| Record name | 2-(trifluoromethyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26059-81-4 | |

| Record name | 2-(trifluoromethyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Trifluoromethyl Quinazolin 4 Ol

Established Synthetic Routes to the 2-(Trifluoromethyl)quinazolin-4-ol Nucleus

The construction of the this compound framework has been achieved through several efficient synthetic methodologies. These routes often involve the cyclization of readily available starting materials, highlighting the practicality and versatility of these approaches.

Cyclization Reactions Involving Anthranilamide and Trifluoroacetates

A classical and straightforward approach to the this compound nucleus involves the condensation and subsequent cyclization of anthranilamide with a trifluoroacetate (B77799) source. While specific details on the direct use of anthranilamide and trifluoroacetates were not extensively available in the searched literature, a related and highly relevant method utilizes trifluoroacetic acid (TFA) as the trifluoromethyl source. researchgate.netorganic-chemistry.orgnih.gov

In a one-pot sequential cascade synthesis, anthranilic acids are condensed with TFA in the presence of a coupling and dehydrating agent like propylphosphonic anhydride (B1165640) (T3P). organic-chemistry.org This is followed by the addition of an amine to complete the quinazolinone ring formation. organic-chemistry.orgnih.gov This method is notable for its use of inexpensive and readily available TFA as the CF3 source and has been demonstrated to be robust, even on a large scale (80g). organic-chemistry.orgnih.gov The reaction yields can reach up to 75%. organic-chemistry.orgnih.gov

A metal-free and additive-free approach has also been reported, where 2-amino-N-phenylbenzamide reacts with TFA in 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures (140°C) to yield 2-(trifluoromethyl)quinazolin-4-ones. organic-chemistry.org This method is praised for its high atom economy and broad substrate scope, with yields ranging from 52% to 94%. organic-chemistry.org The proposed mechanism involves the formation of an intermediate imine followed by intramolecular cyclization. organic-chemistry.org

Table 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4-ols via Cyclization with Trifluoroacetic Acid

| Starting Material | CF3 Source | Reagents/Conditions | Yield | Reference |

| Anthranilic acids and amines | Trifluoroacetic acid (TFA) | T3P | Up to 75% | organic-chemistry.orgnih.gov |

| 2-Amino-N-phenylbenzamide | Trifluoroacetic acid (TFA) | 1,2-dichloroethane (DCE), 140°C | 52-94% | organic-chemistry.org |

Iron(III)-Catalyzed Cascade/Decarbonylation Cyclization Approaches

Iron catalysis has emerged as a cost-effective and environmentally benign strategy for synthesizing 2-(trifluoromethyl)quinazolin-4(3H)-ones. nih.govorganic-chemistry.orgresearchgate.net One notable method involves an iron(III) chloride (FeCl3)-mediated cascade coupling and decarbonylative annulation reaction. nih.govorganic-chemistry.org This process utilizes readily available isatins and trifluoroacetimidoyl chlorides as starting materials. nih.govorganic-chemistry.org The reaction proceeds efficiently, providing a practical route to a variety of biologically relevant quinazolin-4(3H)-one derivatives in very good yields. nih.govorganic-chemistry.org Mechanistic studies suggest the reaction does not follow a radical pathway but involves a tricyclic zwitterionic intermediate. organic-chemistry.org

The use of iron catalysts aligns with the principles of green chemistry due to iron's abundance and low toxicity. ppublishing.org Iron(III) chloride, acting as a Lewis acid, facilitates the ring closure by activating electrophilic centers and promoting nucleophilic attack, leading to faster reactions and improved product yields. ppublishing.org

Another iron-catalyzed method involves the azidotrifluoromethylation of N-heterocycles, which can be a pathway to precursors for trifluoromethylated quinazolinones. nih.govnih.gov

Table 2: Iron-Catalyzed Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones

| Starting Materials | Catalyst | Key Features | Reference |

| Isatins and trifluoroacetimidoyl chlorides | FeCl3 | Cascade coupling/decarbonylative annulation, very good yields | nih.govorganic-chemistry.org |

| o-Aminobenzoic acid and formamide | FeCl3 | Efficient, economical, and environmentally friendly | ppublishing.org |

Palladium-catalyzed reactions also offer a pathway to this scaffold. A three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines using a palladium catalyst has been developed, showing a broad substrate scope with up to 99% yield. researchgate.netrsc.org

Derivatization Strategies for the this compound Scaffold

The this compound core serves as a versatile template for further chemical modifications. Derivatization at various positions of the quinazolinone ring system allows for the fine-tuning of its physicochemical and biological properties.

Substitution at the N-3 Position

The nitrogen at the 3-position of the quinazolin-4-one ring is a common site for derivatization, often through alkylation or arylation reactions. rsc.orgresearchgate.net For instance, N-alkylation can be achieved by reacting the quinazolinone with alkyl halides in the presence of a base. researchgate.netjuniperpublishers.com The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. researchgate.net

In one study, the reaction of quinazolin-4-one with dimethylformamide di(primary-alkyl)acetals led to N3-alkylation, where the alkyl group originated from the O-alkyl group of the orthoamide. rsc.org This provides a direct method for introducing alkyl groups at the N-3 position. rsc.org The synthesis of 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one has also been reported through the reaction of 4(3H)-quinazolinone with 2-chloro-3-(chloromethyl)-6-methylquinoline in the presence of potassium tert-butoxide. nih.gov

Modifications and Functionalization at the C-4 Position (e.g., Conversion to 4-Chloro Derivatives and Subsequent Nucleophilic Substitutions)

The hydroxyl group at the C-4 position of this compound can be readily converted to a chlorine atom, creating a versatile intermediate, 4-chloro-2-(trifluoromethyl)quinazoline. researchgate.netapolloscientific.co.uksigmaaldrich.com This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl2). researchgate.net

The resulting 4-chloro derivative is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups at this position. nih.govresearchgate.netresearchgate.net The chlorine at the 4-position is generally more reactive towards nucleophiles than a potential substituent at the 2-position. nih.govresearchgate.net This regioselectivity is well-documented and has been extensively used to synthesize various 4-substituted quinazolines. nih.gov

Nucleophiles such as amines, thiols, and azides can displace the C-4 chlorine to afford 4-amino, 4-thio, and 4-azido derivatives, respectively. researchgate.netmdpi.com The reaction of 4-chloroquinazolines with amines is a particularly common and important transformation, leading to the synthesis of numerous biologically active 4-aminoquinazoline derivatives. nih.gov

Table 3: Derivatization at the C-4 Position

| Reaction | Reagents/Conditions | Product | Reference |

| Chlorination | Thionyl chloride (SOCl2), reflux | 4-Chloro-2-(trifluoromethyl)quinazoline | researchgate.net |

| Nucleophilic Substitution | Various nucleophiles (amines, thiols, azides) | 4-Substituted-2-(trifluoromethyl)quinazolines | nih.govresearchgate.netmdpi.com |

Functionalization at Benzenoid Ring Positions (e.g., C-6, C-7, C-8)

Functionalization of the benzenoid part of the quinazoline (B50416) ring allows for further structural diversification. Substituents can be introduced on the starting anthranilic acid or anthranilamide before the cyclization reaction, or through direct functionalization of the pre-formed quinazolinone ring.

For example, starting with substituted anthranilic acids allows for the synthesis of quinazolinones with various groups at the C-5, C-6, C-7, and C-8 positions. The iron-catalyzed synthesis from isatins and the one-pot synthesis using TFA have shown tolerance for a range of substituents on the aromatic ring of the starting materials. organic-chemistry.orgorganic-chemistry.org

Direct C-H functionalization of the quinazolinone scaffold is a more modern and atom-economical approach. For instance, palladium-catalyzed C-2-H arylation of N-3-substituted quinazolin-4(3H)-ones has been reported, although this focuses on the C-2 position. researchgate.net

In the context of structure-activity relationship studies, various substituents have been introduced at the C-6 position. For example, 6-nitroquinazoline (B1619102) derivatives can be reduced to 6-aminoquinazolines, which can then be further modified. nih.gov A study on MERS-CoV inhibitors explored the effects of different substituents at the 6-position of the quinazoline ring, including various benzylamine (B48309) and aliphatic amine groups. nih.gov Similarly, the synthesis of 6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives has been achieved, providing a handle for further cross-coupling reactions. researchgate.net

Design and Synthesis of Hybrid Molecular Architectures Incorporating this compound

The concept of molecular hybridization, which involves combining two or more distinct pharmacophoric units to create a single hybrid molecule, has gained significant traction in medicinal chemistry. nih.gov This approach aims to develop novel compounds with potentially enhanced or synergistic biological activities. The this compound scaffold is an attractive component for such hybrid designs due to the known properties associated with both the quinazolinone core and the trifluoromethyl group. researchgate.net

The synthesis of these hybrid architectures often involves multi-step sequences. A common strategy begins with the synthesis of a functionalized this compound derivative. For instance, starting from 2-(trifluoromethyl)-3,1-benzoxazin-4-one, various 3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives can be prepared by reaction with different amines. researchgate.net This introduces a point of attachment for linking to another molecular moiety.

Another approach involves creating a reactive handle on the quinazolinone ring system. For example, the synthesis of 2-(1-halovinyl)-3H-quinazolin-4-ones provides a versatile intermediate that can react with various nucleophiles to attach other cyclic or acyclic structures. researchgate.net Similarly, derivatives can be designed with linker groups at different positions, such as a basic side chain at the C8 position, to explore the structural requirements for specific biological targets. nih.gov These strategies allow for the systematic construction of diverse hybrid molecules, where the this compound unit is covalently linked to other heterocycles like triazoles, oxadiazoles, or pyrroles. nih.govresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce waste, and provide access to complex molecules under milder conditions. These principles are evident in the recent developments for synthesizing this compound and its derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov For the synthesis of quinazolinone scaffolds, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes, while simultaneously increasing product yields. researchgate.netbeilstein-journals.org

This technology is highly applicable to the synthesis of this compound. For example, the cyclocondensation reactions that form the quinazolinone ring system can be accelerated under microwave conditions. researchgate.net A typical procedure might involve the reaction of an appropriate anthranilic acid derivative with a trifluoroacetic acid equivalent or the cyclization of a 2-aminobenzamide (B116534) derivative. The use of microwave heating in a solvent-free setting or with a minimal amount of a high-boiling point solvent like dimethylformamide (DMF) represents a greener approach, minimizing the use of volatile organic compounds. nih.govbeilstein-journals.org Experimental results consistently demonstrate that microwave-assisted protocols lead to higher yields (often in the 90-97% range) and significantly shorter reaction times (10-20 minutes) compared to conventional methods which can take several hours and result in lower yields (48-89%). researchgate.net

Transition Metal-Catalyzed Transformations (e.g., Copper Lewis Acid Catalysis, Palladium-Catalyzed Reactions)

Transition metal catalysis provides highly efficient and selective routes for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex heterocyclic systems like quinazolines. nih.govfrontiersin.org

Palladium-Catalyzed Reactions:

A noteworthy advancement is the development of palladium-catalyzed three-component reactions for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. rsc.orgconsensus.app This method involves the carbonylative cyclization of trifluoroacetimidoyl chlorides, an amine, and a carbon monoxide (CO) source. rsc.orgresearchgate.net A key advantage of some of these protocols is the in-situ generation of CO, avoiding the need to handle the toxic gas directly. rsc.org These reactions exhibit a broad substrate scope, allowing for the synthesis of a wide array of derivatives with high efficiency, often achieving yields of up to 99%. rsc.orgresearchgate.net The versatility of this method makes it suitable for late-stage functionalization of complex molecules. researchgate.net Furthermore, the development of heterogeneous palladium catalysts, such as palladium supported on activated carbon fibers (Pd/ACFs), introduces the benefits of catalyst recyclability and stability, aligning with green chemistry principles. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones This table is interactive. Users can sort columns by clicking on the headers.

| Starting Materials | Catalyst System | CO Source | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetimidoyl chlorides, Amines | Pd(OAc)₂, Xantphos | Mo(CO)₆ | Up to 99% | rsc.org |

| Trifluoroacetimidoyl chlorides, Amines | Pd/ACFs | Mo(CO)₆ | High | rsc.org |

Copper Lewis Acid Catalysis:

Copper catalysts offer a cost-effective and environmentally benign alternative to precious metals like palladium. nih.gov Copper-catalyzed methods have been successfully employed in the synthesis of various quinazoline derivatives. nih.govorganic-chemistry.org These reactions often proceed via Ullmann-type coupling followed by an intramolecular cyclization. For instance, substituted (2-bromophenyl)methylamines can react with amides in the presence of a copper catalyst under aerobic conditions to form the quinazoline core. nih.gov

While specific examples detailing copper Lewis acid catalysis for this compound are less common, the principles are well-established for related structures. Lewis acids, such as copper triflate or gallium triflate, can activate substrates for condensation-cyclization cascades. nih.govrsc.org A plausible pathway involves the copper-catalyzed coupling of a 2-haloaniline derivative with a trifluoromethyl-containing synthon, followed by a Lewis acid-promoted cyclization to yield the final product. The use of copper catalysts for tandem trifluoromethylation-cyclization reactions of other heterocyclic systems further underscores the potential of this approach. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Trifluoromethyl)-3,1-benzoxazin-4-one |

| 2-(1-Halovinyl)-3H-quinazolin-4-one |

| 2-Aminobenzamide |

| Anthranilic acid |

| Carbon monoxide |

| Copper triflate |

| Dimethylformamide (DMF) |

| Gallium triflate |

| Palladium |

| Trifluoroacetimidoyl chloride |

| Trifluoroacetic acid |

| Triazole |

| Oxadiazole |

Medicinal Chemistry and Pharmacological Applications of 2 Trifluoromethyl Quinazolin 4 Ol Derivatives

Anticancer Research and Target Inhibition

The development of targeted cancer therapies has revolutionized treatment paradigms by focusing on specific molecular drivers of the disease. Protein kinases, which regulate cellular signaling pathways controlling growth, proliferation, and survival, are primary targets. researchgate.net Dysregulation of kinase activity is a hallmark of many cancers. The quinazoline (B50416) framework has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors. nih.gov Modifications, such as the introduction of a trifluoromethyl group, can enhance metabolic stability and binding affinity. magtechjournal.com

Protein Kinase Inhibition

Derivatives of the quinazolin-4-ol core have been extensively investigated as inhibitors of several critical protein kinases. The 4-anilinoquinazoline (B1210976) substitution pattern is a particularly effective pharmacophore for targeting the ATP-binding site of many kinases, leading to the development of both single-target and multi-target inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and is frequently overexpressed or mutated in various cancers, making it a well-established therapeutic target. nih.gov The quinazoline core is a key feature in several approved EGFR inhibitors. nih.gov Research into derivatives of 2-(trifluoromethyl)quinazolin-4-ol continues to yield novel compounds with significant inhibitory potential.

A notable strategy involves the synthesis of 4-anilino-quinazoline derivatives. Studies have shown that substitutions on the aniline (B41778) ring are critical for activity. For instance, replacing small hydrophobic substituents with phenyl urea (B33335) residues has led to a series of dual inhibitors of both EGFR and VEGFR-2. nih.gov The position of the urea linkage influences efficacy; a 3'-urea linker generally confers greater EGFR inhibitory activity compared to a 4'-urea substitute. researchgate.net Furthermore, the introduction of a 3-nitro-1,2,4-triazole (B13798) moiety at the C-7 position of the 4-anilino-quinazoline scaffold has produced compounds with potent EGFR inhibition, with IC50 values in the low nanomolar range. nih.gov

| Compound Type | Key Structural Features | Target(s) | Observed Activity |

| 4-Anilino-quinazoline Urea Derivatives | Phenyl urea residue on the 4-anilino moiety. | EGFR, VEGFR-2 | Elevated inhibitory activity toward both kinases. nih.gov |

| Nitro-Substituted 4-Anilino-quinazolines | 3-nitro-1,2,4-triazole motif at the C-7 position via a linker. | EGFR, VEGFR-2 | Potent EGFR inhibition (IC50 = 0.37 to 12.93 nM). nih.gov |

| N-methylated 4-amino-2-trifluoromethyl quinazolines | N-methylation of the 4-amino group. | Cancer Cell Lines | Enhanced anti-proliferative activity against LNCaP, PC-3, and K562 cell lines compared to unmethylated precursors. magtechjournal.com |

This table presents a summary of research findings on different classes of quinazoline derivatives and their anticancer activities. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a key strategy in cancer therapy, and many quinazoline-based compounds have been developed as potent inhibitors, often in conjunction with EGFR inhibition. researchgate.net

The dual inhibition of EGFR and VEGFR-2 is a promising therapeutic approach due to their common downstream signaling pathways. researchgate.net As mentioned, 4-anilinoquinazoline urea derivatives have demonstrated significant activity against both kinases. In contrast to EGFR inhibition, derivatives with a 4'-urea linker on the aniline ring show greater inhibitory activity toward VEGFR-2 than those with a 3'-urea linker. researchgate.net Similarly, the C-7 substituted 3-nitro-1,2,4-triazole derivatives of the 4-anilino-quinazoline core also display strong VEGFR-2 inhibitory action. nih.gov S-alkylated quinazolin-4(3H)-ones have also emerged as a class of dual EGFR/VEGFR-2 inhibitors, with certain compounds showing activity comparable to the standard drug sorafenib (B1663141) against various cancer cell lines. spandidos-publications.com

| Compound Class | Key Structural Features | Target(s) | Notable Finding |

| 4-Anilinoquinazoline Urea Derivatives | Phenyl urea at the 4'-position of the aniline ring. | VEGFR-2, EGFR | Shows preferential inhibition of VEGFR-2 over EGFR. researchgate.net |

| S-Alkylated quinazolin-4(3H)-ones | Alkylthio group at C-2 and a phenyl ring at N-3. | VEGFR-2, EGFR | Activity against HCT-116 cancer cells and potent dual kinase inhibition. spandidos-publications.com |

| Nitro-triazole linked 4-Anilino-quinazolines | A longer chain linker between the quinazoline core and the triazole moiety. | VEGFR-2, EGFR | Favorable for inhibitory activity toward both kinases. nih.gov |

This table summarizes findings related to quinazoline derivatives targeting VEGFR-2. The data highlights structure-activity relationships for dual kinase inhibition.

The BRAF kinase is a member of the RAF serine/threonine kinase family and a critical component of the RAS-RAF-MEK-ERK signaling pathway. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a high percentage of certain cancers, including melanoma. A significant challenge in cancer therapy is the development of resistance to EGFR inhibitors, which can sometimes occur through the activation of the BRAF pathway.

To address this, a strategic approach involving the dual inhibition of both EGFR and BRAF has been explored. magtechjournal.com Researchers have developed novel hybrid compounds that merge the quinazolin-4-one structure with a 3-cyanopyridin-2-one moiety. magtechjournal.com Specific compounds from this series, namely compounds 18 and 19 , demonstrated substantial dual inhibitory activity against both EGFR and BRAFV600E, with GI50 values for cell proliferation inhibition ranging from 1.20 to 1.80 µM across four different cancer cell lines. magtechjournal.com

| Compound | Scaffold | Target(s) | Antiproliferative Activity (GI50) |

| Compound 18 | Quinazolin-4-one / 3-cyanopyridin-2-one Hybrid | EGFR, BRAFV600E | 1.20 - 1.80 µM |

| Compound 19 | Quinazolin-4-one / 3-cyanopyridin-2-one Hybrid | EGFR, BRAFV600E | 1.20 - 1.80 µM |

This table shows data for hybrid quinazolin-4-one compounds designed as dual EGFR and BRAFV600E inhibitors. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

The Fibroblast Growth Factor Receptor (FGFR) family, including FGFR-1, plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in the pathogenesis of various cancers. Consequently, FGFRs are important therapeutic targets.

Research has led to the development of quinazoline derivatives as potent FGFR inhibitors. While much of the specific research has focused on FGFR4, the findings are relevant to the broader family of receptors. Based on the known FGFR4 inhibitor BLU9931, which features a quinazoline core, new series of phenylquinazoline derivatives have been designed. nih.govnih.gov Compound 35a from one such series exhibited potent kinase inhibitory activity with an IC50 of 8.5 nM and demonstrated improved metabolic stability in liver microsomes compared to the parent compound. nih.gov Another derivative, compound C3 , was developed as a covalent reversible inhibitor that also showed significant FGFR4 and cell proliferation inhibitory activity, inducing apoptosis by blocking the FGFR4 signaling pathway. nih.gov These studies underscore the utility of the quinazoline scaffold in developing inhibitors against the FGFR family.

| Compound | Basis of Design | Target | Inhibitory Activity (IC50) |

| Compound 35a | Modification of BLU9931 | FGFR4 | 8.5 nM nih.gov |

| Compound C3 | Modification of BLU9931 | FGFR4 | Effective cell proliferation inhibition nih.gov |

This table highlights key quinazoline derivatives developed as FGFR4 inhibitors, demonstrating the potential for this scaffold to target the FGFR kinase family. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that mediates signaling from various cytokine and growth factor receptors, playing a critical role in hematopoiesis and immune response. The JAK/STAT signaling pathway is often constitutively active in myeloproliferative neoplasms and other cancers, making JAK2 a key therapeutic target.

The quinazoline scaffold has been successfully employed to develop novel JAK2 inhibitors. Through virtual screening and subsequent synthesis, the compound (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine (compound 5p) was identified as a candidate JAK2 inhibitor. nih.gov In another study, a series of 2-alkyl-substituted quinazolines (2-ASQs) were found to exert their antitumor effects by inhibiting the JAK2/STAT3 pathway, rather than the EGFR pathway typically targeted by quinazolines like gefitinib (B1684475). spandidos-publications.comnih.gov Specifically, compounds (E)-2-propyl-4-styrylquinazoline (compound #4) and (E)-2‑cyclopropyl-4-styrylquinazoline (compound #7) suppressed both constitutive and IL-6-induced JAK2/STAT3 phosphorylation. spandidos-publications.comnih.gov Furthermore, a series of novel quinazoline derivatives were designed as pan-JAK inhibitors, with compound 11n showing high potency against JAK2 with an IC50 of 0.83 nM. researchgate.net

| Compound | Quinazoline Type | Target(s) | Observed Activity (IC50) |

| Compound 5p | 4-amino-6,7-dimethoxyquinazoline | JAK2 | 43% inhibition at 20µM nih.gov |

| Compound #7 | 2-alkyl-substituted quinazoline | JAK2/STAT3 Pathway | IC50 values 2-5 times lower than gefitinib in NSCLC cells spandidos-publications.com |

| Compound 11n | Novel 2,8-disubstituted quinazoline | Pan-JAK (including JAK2) | 0.83 nM (JAK2) researchgate.net |

This table presents data on quinazoline derivatives targeting the JAK2 kinase. The findings show that modifications to the quinazoline core can shift targeting from EGFR to the JAK/STAT pathway. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Polo-like Kinase 1 (PLK1) Inhibition

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle and is considered an attractive target for anticancer therapy. nih.govnih.gov The non-catalytic polo-box domain (PBD) of PLK1 is crucial for its function, and inhibiting its interactions is a promising therapeutic strategy. nih.gov While specific studies on this compound derivatives as direct PLK1 inhibitors are not extensively detailed in the provided results, the general pursuit of PLK1 inhibitors highlights the importance of this target. nih.govnih.gov Researchers have identified allosteric inhibitors of the PLK1 PBD, demonstrating the feasibility of disrupting PLK1 function. nih.gov This opens an avenue for the design of novel inhibitors, and the 2-(trifluoromethyl)quinazoline scaffold could serve as a basis for developing such compounds.

DNA Metabolism and Repair Enzyme Modulation

Targeting DNA metabolism and repair pathways is a well-established strategy in cancer treatment. Cancer cells often have defects in these pathways, making them vulnerable to inhibitors of compensatory repair mechanisms.

Topoisomerase I Inhibition

DNA topoisomerases are enzymes that resolve topological problems in DNA during various cellular processes. nih.govjuniperpublishers.com Topoisomerase I (Topo I) creates single-strand breaks to relax DNA supercoiling. nih.gov While the provided information focuses more on Topoisomerase II inhibitors, the general principle of targeting topoisomerases is a key area of cancer research. nih.govjuniperpublishers.com The development of novel topoisomerase inhibitors is driven by the need to overcome the limitations of existing drugs. nih.gov Although direct evidence for this compound derivatives as Topo I inhibitors is not present in the search results, the broader class of quinazoline derivatives has been explored for this activity.

Werner (WRN) Helicase Inhibition and Synthetic Lethality Approaches

Werner (WRN) helicase is a crucial enzyme for maintaining genome stability, particularly in cancers with microsatellite instability (MSI). nih.govresearchgate.netbohrium.comnih.gov This has made WRN a prime target for synthetic lethality, a strategy that exploits cancer-specific vulnerabilities. researchgate.netnih.gov Several studies have shown that inhibiting WRN helicase activity leads to DNA damage and cell death specifically in MSI cancer cells. bohrium.comnih.gov

Recent research has identified quinazoline derivatives as potent WRN helicase inhibitors. nih.govresearchgate.net These compounds have demonstrated a WRN-dependent antiproliferative effect in prostate cancer cells. For instance, the quinazoline derivative kzl052 was found to inhibit the growth of PC3 and LNCaP prostate cancer cells by binding to the WRN protein and affecting its function in DNA replication fork stability. researchgate.net This highlights the potential of the quinazoline scaffold in developing targeted therapies for MSI cancers.

Table 1: Activity of Quinazoline Derivative kzl052 against Prostate Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| PC3 | 0.39 ± 0.01 |

| LNCaP | 0.11 ± 0.01 |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are key players in DNA repair. researchgate.netnih.govnih.gov PARP inhibitors have been successfully developed as therapies for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. semanticscholar.org The quinazolinone and quinazoline scaffolds have been extensively investigated for the development of potent PARP inhibitors. researchgate.netnih.govnih.govrjpbr.com

Researchers have designed and synthesized various quinazolinone derivatives that exhibit significant PARP-1 inhibitory activity, with some compounds showing potency in the nanomolar range. researchgate.net For example, a series of acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid were identified as potent PARP-1 inhibitors. researchgate.net Furthermore, dual-target inhibitors that simultaneously block PARP1 and other cancer-related proteins like BRD4 are being developed based on the quinazolin-4(3H)-one scaffold. semanticscholar.org

Table 2: PARP-1 Inhibitory Activity of a Quinazolinone-based Compound

| Compound | Target | IC₅₀ (µM) |

| 19d | BRD4 | 0.4 |

| PARP1 | Moderate Inhibition |

Tubulin Polymerization Inhibition in Leukemia Cells

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an excellent target for anticancer drugs. nih.govnih.gov A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed and shown to inhibit tubulin polymerization. nih.gov These compounds effectively disrupt the cellular microtubule network by targeting the colchicine (B1669291) binding site, leading to cell cycle arrest at the G2/M phase and apoptosis in leukemia cells. nih.gov

Several of these derivatives demonstrated significant growth inhibitory activity against chronic myeloid leukemia (K562) and erythroleukemia (HEL) cell lines, with some compounds showing greater potency than the positive controls, paclitaxel (B517696) and colchicine, in K562 cells. nih.gov

Table 3: Growth Inhibitory Activity of N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives on Leukemia Cell Lines

| Compound | Cell Line | Activity Comparison to Controls |

| 15d, 15f, 15h, 15i | K562 | Significantly stronger than paclitaxel and colchicine |

| 15a, 15d, 15e, 15h | HEL | Significantly stronger than positive controls |

These findings underscore the potential of 2-(trifluoromethyl)quinazoline derivatives as lead compounds for the development of novel anti-leukemia agents that act by inhibiting tubulin polymerization. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Exhibiting Anticancer Properties

The intersection of dipeptidyl peptidase-4 (DPP-4) inhibition and cancer therapy is an emerging area of research. While some quinazolinone-pyrimidine hybrids have been investigated as DPP-4 inhibitors, the current body of scientific literature from the conducted searches does not establish a direct role for this compound derivatives as DPP-4 inhibitors for anticancer purposes. Further research is required to explore this potential therapeutic avenue for this specific class of compounds.

Induction of Cell Cycle Arrest and Apoptosis

A primary mechanism through which this compound and its related derivatives exert their anticancer effects is through the induction of cell cycle arrest and apoptosis.

Research has shown that certain quinazoline derivatives can effectively halt the proliferation of cancer cells by arresting the cell cycle, most commonly at the G2/M phase. dntb.gov.uaresearchgate.net For instance, the novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. dntb.gov.ua Similarly, another quinazolinone derivative, compound 11g, caused G2/M phase cell cycle arrest in HCT-116 colon cancer cells. researchgate.net Some triazolo-quinazoline derivatives have also been shown to arrest cell growth at both the S and G2/M phases. nih.gov

These compounds are also potent inducers of apoptosis, or programmed cell death. The apoptotic mechanism is often initiated through an increase in intracellular reactive oxygen species (ROS). dntb.gov.ua The accumulation of ROS can, in turn, trigger the intrinsic apoptotic pathway. dntb.gov.ua This is evidenced by the modulation of key regulatory proteins; studies have demonstrated that treatment with these derivatives can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases and the execution of the apoptotic program. nih.gov Furthermore, morphological changes consistent with apoptosis, such as cell shrinking and blebbing, have been observed in cancer cells upon treatment with quinazoline derivatives. researchgate.net

In Vitro Efficacy Against Human Cancer Cell Lines

Derivatives of the 2-(trifluoromethyl)quinazoline scaffold have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines in laboratory settings. The introduction of the trifluoromethyl group at the 2-position is often beneficial for enhancing this activity. researchgate.net The efficacy of these compounds has been documented against cell lines originating from lung, breast, cervical, prostate, liver, and colorectal cancers, as well as leukemia.

Studies have reported the anti-proliferative activity of various N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives against several cancer cell lines. researchgate.net For example, pyrazolo[1,5-c]quinazoline-triazole conjugates displayed substantial inhibitory effects against both MCF-7 and A549 cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug, Doxorubicin. doi.org Another series of 4-aniline quinazoline derivatives also showed potent in vitro inhibitory activity against both MDA-MB-231 and A549 cells, with one compound in particular (Y22) showing an IC₅₀ value of 4.53 μM against MDA-MB-231 cells. nih.gov The table below summarizes the reported in vitro cytotoxic activities.

| Cell Line | Cancer Type | Compound Series/Derivative | IC₅₀ / Inhibition | Citation |

| HepG2 | Hepatocellular Carcinoma | Quinazolinone derivative 8h | 30.19 µg/mL | vnu.edu.vn |

| A549 | Non-small Cell Lung Cancer | Pyrazolo[1,5-c]quinazoline-triazole conjugates | 1.9 - 7.8 µM | doi.org |

| 4-Anilinoquinazoline derivative (Y22) | Potent Inhibition | nih.gov | ||

| 3-Methyl-quinazolinone derivative (5k) | High Activity | nih.gov | ||

| MCF-7 | Breast Cancer | Pyrazolo[1,5-c]quinazoline-triazole conjugates | 2.3 - 6.1 µM | doi.org |

| Quinazolinone derivative 8h | 27.75 µg/mL | vnu.edu.vn | ||

| Quinazolinone-1,2,3-triazole-glycosides | 5.70 - 8.10 µM | nih.gov | ||

| HeLa | Cervical Cancer | N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Active | researchgate.net |

| HT-29 | Colorectal Carcinoma | No specific data for 2-(trifluoromethyl) derivatives found in searches. | - | |

| PC3 | Prostate Cancer | N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Active | researchgate.net |

| 3-Methyl-quinazolinone derivative (5k) | High Activity | nih.gov | ||

| K562 | Chronic Myelogenous Leukemia | N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Active | researchgate.net |

| HEL | Erythroleukemia | N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Bioactive | researchgate.net |

| LNCaP | Prostate Cancer | N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Bioactive | researchgate.net |

Antimicrobial Research

In addition to their anticancer properties, this compound derivatives have been investigated for their potential as antimicrobial agents.

Antibacterial Activity

A significant target for the development of new antibacterial agents is the enzyme MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase), which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov Research has identified the quinazolinone scaffold as a promising starting point for MurA inhibitors. A study focused on a series of quinazolinone-based inhibitors of MurA from Escherichia coli reported promising inhibitory potencies. nih.gov Specifically, 3-benzyloxyphenylquinazolinones demonstrated IC₅₀ values in the low micromolar range, with the most potent derivative having an IC₅₀ of 8µM. nih.gov Furthermore, furan-substituted quinazolinones showed both MurA inhibitory potency and promising antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL. nih.gov These findings underscore the potential of quinazolinone derivatives as inhibitors of this key bacterial enzyme. nih.gov

The challenge of treating infections caused by Gram-negative bacteria is a major public health concern. Several studies have evaluated this compound derivatives for their activity against these pathogens.

Research on 6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives demonstrated moderate potency against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Other studies have shown that certain quinazolinone derivatives exhibit better bacteriostatic activity against Gram-negative bacteria compared to Gram-positive strains. dntb.gov.ua However, the efficacy can be variable, with some reports indicating no effect of certain derivatives on P. aeruginosa. The conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance antibacterial activity against E. coli K1, Klebsiella pneumoniae, and P. aeruginosa. nih.gov Additionally, some novel quinazolin-4-ones have displayed broad-spectrum antimicrobial potential against Gram-negative bacteria. nih.gov

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Research into quinoline (B57606) and quinazoline derivatives has identified promising candidates for combating drug-resistant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). While direct studies on this compound are not detailed in the provided results, related structures show significant activity. For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were evaluated for their antibacterial properties, with one compound showing notable potency against an MRSA strain. nih.gov Another study on quinoline-2-one derivatives identified compounds with potent activity against MRSA, with Minimum Inhibitory Concentrations (MIC) as low as 0.75 μg/mL. nih.gov Specifically, compound 6c from this series demonstrated the most effective action against MRSA and Vancomycin-Resistant Enterococci (VRE). nih.gov

Furthermore, fluoroquinolone derivatives incorporating a 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety have been synthesized, with compound 29 proving to be a potent MRSA inhibitor with MIC values of 2 µg/mL against two different MRSA strains. nih.gov The exploration of these related scaffolds suggests that the broader quinoline/quinazoline class is a valuable source for developing new anti-MRSA agents. nih.gov

Activity of Selected Quinoline/Quinazoline Derivatives Against MRSA

| Compound | Derivative Class | Activity Metric | Value | MRSA Strain(s) | Source |

|---|---|---|---|---|---|

| Compound 18 | 2-Phenyl-quinoline-4-carboxylic acid | Zone of Inhibition | 5 ± 0.5 mm at 50 µg/mL | Not Specified | nih.gov |

| Compound 1 (Ciprofloxacin derivative) | Quinoline | MIC | 8 µg/mL | ATCC33591 | nih.gov |

| Compound 29 | Fluoroquinolone | MIC | 2 µg/mL | MRSA 14-4, 14-5 | nih.gov |

| Compound 6c | Quinoline-2-one | MIC | 0.75 µg/mL | MRSA | nih.gov |

| Compound 6l | Quinoline-2-one | MIC | 1.50 µg/mL | MRSA | nih.gov |

Antimycobacterial Activity against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has intensified the search for new antitubercular agents. nih.govnih.gov Research has focused on quinoline analogues, which are structurally related to quinazolinones. A study evaluating new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues found several compounds with potent activity against both sensitive and resistant Mtb strains. nih.gov Notably, compounds 4a and 4d showed the best results against resistant strains, with MIC values of 4 µM and 5 µM, respectively. nih.gov Compound 4d was identified as the most potent non-cytotoxic compound against both sensitive and resistant Mtb. nih.gov

In a similar vein, a series of 2-trifluoromethyl-4-quinolinylhydrazone analogs were synthesized and tested. nih.gov Six compounds in this series (4a, 4c, 6a, 6b, 6c, 6g ) were particularly active against a sensitive Mtb strain (MIC ≈ 7-8 μM) and also showed activity against a resistant strain. nih.gov Three of these compounds (4a, 6a, 6c ) were found to be non-cytotoxic at concentrations close to their MIC, highlighting the potential of the 2-trifluoromethyl-quinoline scaffold in developing new anti-TB drugs. nih.gov

Antimycobacterial Activity of 2-Trifluoromethyl-quinoline Derivatives

| Compound | Derivative Class | Mtb Strain | MIC (μM) | Source |

|---|---|---|---|---|

| 4a | 4-N-alkylated-2-trifluoromethyl-quinoline | Resistant | 4 | nih.gov |

| 4d | 4-N-alkylated-2-trifluoromethyl-quinoline | Resistant | 5 | nih.gov |

| 4a, 4c, 6a, 6b, 6c, 6g | 2-trifluoromethyl-4-quinolinylhydrazone | Sensitive (ATCC 27294) | ~7-8 | nih.gov |

| 4a, 4c, 6a, 6b, 6c, 6g | 2-trifluoromethyl-4-quinolinylhydrazone | Resistant (T113) | ~7-8 | nih.gov |

Antifungal Activity against Phytopathogenic Fungi

Quinazolinone derivatives have been investigated for their potential as fungicides against various plant pathogens. mdpi.comresearchgate.net Studies have shown that these compounds can exhibit significant antifungal activity. For example, newly synthesized pyrazol-quinazolinone compounds were tested against seven phytopathogenic fungi, showing notable inhibition at concentrations of 150 and 300 mg/L. mdpi.com Specifically, compound 2c from this series demonstrated the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with 62.42% inhibition at 300 mg/L. mdpi.com

Another study focused on quinazolinone derivatives containing 1,2,4-triazoles, which showed remarkable fungicidal activity toward Gloeosporium fructigenum. nih.gov While these studies establish the potential of the quinazolinone core, research specifically on 2-(trifluoromethyl) derivatives is also emerging. Inspired by quinine (B1679958) alkaloids, a study on 2,8-bis(trifluoromethyl)-4-quinolinol derivatives (a related scaffold) found potent activity against Sclerotinia sclerotiorum and Fusarium graminearum. nih.gov Compound Ac12 from this series was particularly effective, with EC₅₀ values of 0.52 μg/mL against S. sclerotiorum and was more potent than the commercial fungicide 8-hydroxyquinoline. nih.gov Furthermore, the novel quinoline fungicide quinofumelin (B3026455) has demonstrated excellent activity against F. graminearum, inhibiting mycelial growth with an average EC₅₀ value of 0.019 ± 0.007 μg/mL. nih.govmdpi.com

Antifungal Activity of Selected Quinazolinone and Quinoline Derivatives

| Compound | Derivative Class | Fungus | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Compound 2c | Pyrazol-quinazolinone | Fusarium oxysporum f. sp. Niveum | % Inhibition | 62.42% at 300 mg/L | mdpi.com |

| Compound Ac12 | 2,8-bis(trifluoromethyl)-4-quinolinol | Sclerotinia sclerotiorum | EC₅₀ | 0.52 µg/mL | nih.gov |

| Quinofumelin | Quinoline | Fusarium graminearum | EC₅₀ (mycelial growth) | 0.019 ± 0.007 µg/mL | nih.govmdpi.com |

| Compound 3cl | Quinazolinone | Rhizoctonia solani (Pellicularia sasakii) | % Inhibition | 95% | researchgate.net |

Anti-inflammatory Research and Mechanism Elucidation

Quinazoline and quinazolinone derivatives are well-documented for their anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Research has explored various substitutions on the quinazoline ring to enhance this activity. For instance, several fluorinated quinazolinone derivatives containing triazole, thiadiazole, and oxadiazole rings showed high in vitro anti-inflammatory activity, which was supported by molecular modeling studies indicating strong interactions at COX-2 binding sites. orientjchem.org

Other studies have synthesized 2,3,6-trisubstituted quinazolinone derivatives that exhibited variable anti-inflammatory activity, with some compounds showing higher potency than the standard drug phenylbutazone. mdpi.com The analgesic and anti-inflammatory activities of novel quinazoline benzamide (B126) derivatives were also evaluated, with some compounds proving to be 4–21 times more potent than reference drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. mdpi.com While many studies focus on various substitutions, one report highlighted a quinazoline derivative with a 4-trifluoromethyl substitution (Compound 18 ) that showed good analgesic activity (IC₅₀ = 42 nM) in models of inflammatory pain, pointing to the potential of trifluoromethylated quinazolines in this area. mdpi.com

Antiviral Research, Including Anti-Influenza Virus Activity

The quinazoline scaffold has been a source of new antiviral agents. nih.govnih.gov In the context of influenza, several 2,4-disubstituted quinazoline derivatives have been designed and synthesized. nih.govsci-hub.se Many of these compounds exhibited potent in vitro activity against influenza A virus (A/WSN/33, H1N1) with low cytotoxicity. nih.govsci-hub.se Specifically, compounds 10a5 and 17a showed strong activity, with IC₅₀ values between 3.70-4.19 μM. nih.gov Research on 2-methylquinazolin-4(3H)-one (C1 ) also confirmed its ability to reduce the expression of influenza A virus proteins and alleviate acute lung injury in animal models. mdpi.com

Beyond influenza, quinazolinone derivatives have been explored for activity against other viruses. A series of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones were synthesized, and compound C25 was found to inhibit the replication of several herpes simplex viruses. researchgate.net However, most compounds in this particular series showed weak activity against influenza A and B subtypes. researchgate.net The versatility of the quinazoline core is further demonstrated by its use in developing inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov

Anti-Influenza Activity of Selected Quinazoline Derivatives

| Compound | Derivative Class | Virus Strain | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| 10a5 | 2,4-disubstituted quinazoline | Influenza A/WSN/33 (H1N1) | IC₅₀ | 3.70-4.19 | nih.gov |

| 17a | 2,4-disubstituted quinazoline | Influenza A/WSN/33 (H1N1) | IC₅₀ | 3.70-4.19 | nih.gov |

| C1 (2-methylquinazolin-4(3H)-one) | 2-methylquinazolin-4(3H)-one | Influenza A (H1N1) | IC₅₀ | 23.8 µg/mL | mdpi.com |

Antimalarial and Antiparasitic Research

The fight against parasitic diseases like malaria and leishmaniasis has also benefited from research into quinazoline derivatives. One of the key targets in malaria treatment is the inhibition of hemozoin formation (β-hematin formation), a process the parasite uses to detoxify heme. researchgate.netnih.gov Quinoline-based drugs like chloroquine (B1663885) are known to inhibit this process. nih.govnih.gov While direct data on this compound is limited, research on related quinazolines and benzimidazoles shows they can act as hemozoin inhibitors. researchgate.net

In antiparasitic research against Leishmania, a series of 2-aryl-quinazolin-4(3H)-ones were tested as potential inhibitors of the folate pathway. nih.gov Several derivatives showed potent activity, with EC₅₀ values ranging from 4 to 10 μM against L. mexicana and L. braziliensis, making them more potent than the reference drug glucantime. nih.gov Compounds 2j, 2h, 2t, and 2u displayed excellent activity against the intracellular amastigote form of the parasite with low toxicity to host cells. nih.gov Mechanism studies confirmed that these active compounds act as folate inhibitors, and molecular docking suggested they bind to the pteridine (B1203161) reductase 1 (PTR1) enzyme. nih.gov

Antidiabetic Research

Quinazolin-4(3H)-one derivatives have been identified as promising inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential agents for managing type 2 diabetes. nih.govnih.gov A study on various quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety found a wide range of inhibitory activities, with IC₅₀ values from 14.4 µM to over 750 µM. nih.gov Compound 7b was the most potent, showing an inhibitory activity approximately 53 times stronger than the standard drug acarbose, and kinetic studies revealed it acts as a competitive inhibitor. nih.gov

Another study synthesized eight quinazolinone derivatives and evaluated their α-glucosidase inhibitory activity. nih.gov Two compounds, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) , were potent non-competitive inhibitors with IC₅₀ values of 12.5 µM and 15.6 µM, respectively. nih.gov These findings underscore that the quinazolinone scaffold is a valuable template for designing new α-glucosidase inhibitors. nih.govnih.gov

α-Glucosidase Inhibitory Activity of Quinazolinone Derivatives

| Compound | Derivative Class | Inhibition Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 7b | Phenoxy-acetamide-quinazolin-4(3H)-one | Competitive | 14.4 ± 0.2 | nih.gov |

| CQ | 2-(4-chlorophenyl)-quinazolin-4(3H)-one | Non-competitive | 12.5 ± 0.1 | nih.gov |

| BQ | 2-(4-bromophenyl)-quinazolin-4(3H)-one | Non-competitive | 15.6 ± 0.2 | nih.gov |

Neuropharmacological Research

Research into the therapeutic potential of quinazoline derivatives for neurodegenerative disorders, particularly Alzheimer's disease, has been an active area of investigation. nih.govmdpi.com These compounds have been explored for their ability to modulate various pathological targets associated with the disease. nih.govmdpi.com However, specific studies focusing exclusively on this compound derivatives for these applications are not extensively represented in the current scientific literature. The available research tends to focus on the broader class of quinazoline and quinazolin-4-one derivatives.

Potential in Alzheimer's Disease Therapeutics

Alzheimer's disease is a complex neurodegenerative condition characterized by multiple pathological hallmarks, including the cholinergic deficit, deposition of β-amyloid (Aβ) plaques, formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and oxidative stress. nih.govmdpi.com The development of multi-target agents is considered a promising strategy for treating this multifactorial disease. nih.govnih.gov

Cholinesterase Inhibition, Anti-Amyloid Aggregation, Anti-Oxidative Stress, and Tau Protein Modulation

While direct evidence for this compound derivatives is limited, the parent quinazoline scaffold has been widely investigated for its potential to address key aspects of Alzheimer's pathology.

Cholinesterase Inhibition: Many quinazoline derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.gov

Anti-Amyloid Aggregation: The aggregation of the amyloid-β peptide is a central event in the pathogenesis of Alzheimer's disease. nih.gov Certain quinazoline-based compounds have been shown to inhibit Aβ aggregation, thereby potentially preventing the formation of toxic plaques. nih.gov For instance, a series of quinazoline derivatives was recently reported to prevent both self-induced and AChE-induced Aβ aggregation. nih.gov

Anti-Oxidative Stress: Oxidative stress is another critical factor contributing to neuronal damage in Alzheimer's disease. mdpi.com The antioxidant potential of various quinazolin-4(3H)-one derivatives has been evaluated, with some compounds showing promising radical scavenging and metal-chelating properties. researchgate.net

Tau Protein Modulation: The hyperphosphorylation and subsequent aggregation of tau protein into NFTs is another key pathological feature of Alzheimer's. nih.gov Quinazoline derivatives have been identified as potential modulators of tau protein, although this is a less explored area compared to cholinesterase and amyloid-β inhibition. nih.gov One recent study on a multi-targeting quinazoline derivative, AV-2, showed that it could reduce the expression levels of tau protein in the hippocampus of animal models. nih.gov

It is important to note that these findings relate to the broader class of quinazoline derivatives, and further research is needed to determine if the specific 2-(trifluoromethyl) substitution confers similar or enhanced activity against these Alzheimer's-related targets.

Immunomodulatory Research

The innate immune system, particularly Toll-like receptors (TLRs), represents a significant target for therapeutic intervention in a range of diseases, including viral infections and cancers. nih.gov Derivatives of the 2-(trifluoromethyl)quinazoline scaffold have emerged as noteworthy candidates in this area.

Selective Toll-like Receptor 7 (TLR7) Agonism

Research has identified derivatives of 2-(trifluoromethyl)quinazoline as selective agonists of Toll-like Receptor 7 (TLR7), a receptor involved in the recognition of single-stranded RNA and the initiation of immune responses. nih.gov It is crucial to note that the most extensively studied compounds in this class are 2-(trifluoromethyl)quinazoline-4-amine derivatives, which possess an amine group at the 4-position instead of the hydroxyl group found in this compound.

These 4-amino derivatives were identified through virtual screening protocols as being structurally similar to known TLR7 ligands. Subsequent synthesis and biological evaluation have confirmed their activity. Structure-activity relationship (SAR) studies indicate that for potent TLR7 agonist activity, a secondary or tertiary amine with small, flexible alkyl groups or rigid aliphatic rings at the 4-position of the 2-(trifluoromethyl)quinazoline scaffold is beneficial. nih.gov

One notable example, N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine, has been shown to be a selective TLR7 agonist with an EC₅₀ of 16.8 µM and can induce the production of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov These findings highlight the potential of this chemical scaffold in the development of novel small-molecule immunomodulators.

Table 1: TLR7 Agonist Activity of Selected 2-(Trifluoromethyl)quinazoline-4-amine Derivatives

| Compound Name | Structure | Target | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine | 2-(Trifluoromethyl)quinazoline scaffold with a cyclopropylamine (B47189) group at C4 | TLR7 | 16.8 µM | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of the Trifluoromethyl Group on Biological Activity and Pharmacokinetic Modulations

The trifluoromethyl (CF3) group is a key substituent in modern drug design due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When incorporated into the quinazoline (B50416) scaffold at the C-2 position, it significantly modulates the molecule's electronic properties, which can enhance binding affinity to biological targets and improve pharmacokinetic characteristics.

Research on various heterocyclic compounds has demonstrated the potent effect of the CF3 group. For instance, in a study on isoxazole-based anticancer agents, the introduction of a CF3 group led to a nearly eight-fold increase in activity against human breast cancer cell lines (MCF-7) compared to its non-fluorinated counterpart. rsc.org This enhancement is often attributed to the CF3 group's ability to increase the molecule's membrane permeability and block metabolic degradation pathways, thereby increasing its bioavailability and half-life. Similarly, for 4-anilino-quinazoline derivatives designed as EGFR inhibitors, the presence of a trifluoromethyl group on the aniline (B41778) ring resulted in the highest antiproliferative activity. nih.gov The synthesis of various 2-trifluoromethyl-4(3H)-quinazolinone derivatives has been a focus of research, aiming to create libraries of compounds for screening against different diseases. researchgate.net

Table 1: Comparison of Anticancer Activity with and without Trifluoromethyl Group

| Compound | Structure | Target Cell Line | IC50 (µM) | Source |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Isoxazole-based molecule | MCF-7 | 19.72 | rsc.org |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Isoxazole-based molecule with CF3 | MCF-7 | 2.63 | rsc.org |

This interactive table showcases data from a study on isoxazole (B147169) derivatives, illustrating the significant enhancement of anticancer activity upon the introduction of a trifluoromethyl group. A similar principle is often applied in the design of quinazoline-based compounds.

Positional Effects of Substituents on the Quinazoline Ring System (e.g., C-2, C-4, C-6, C-8 positions)

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.gov

C-2 Position : Besides the trifluoromethyl group, other substituents at the C-2 position are crucial. Small lipophilic groups at C-2 can increase anticancer activity. nih.gov For antimicrobial applications, a methyl or thiol group at this position has been found to be essential. nih.gov In some cases, substituting the C-2 position with an aryl group has been shown to yield moderate antiproliferative potency. nih.gov

C-4 Position : Substitutions at the C-4 position, often involving an amino group, are critical for activity. A 4-anilinoquinazoline (B1210976) moiety is a common feature in many EGFR kinase inhibitors. nih.gov The nature of the substituent on this aniline ring further fine-tunes the activity. nih.gov Replacing the C-4 oxygen with a substituted amine can also significantly influence the biological profile. nih.gov

C-6 and C-7 Positions : The benzene (B151609) portion of the quinazoline ring also offers sites for modification. Electron-releasing groups at the C-6 position can enhance anticancer activity. nih.gov The presence of halogens, such as bromine or iodine, at the C-6 and C-8 positions has been linked to improved antimicrobial activity. nih.gov For anti-inflammatory effects, electron-withdrawing groups at C-6 and C-7 have been shown to be beneficial. mdpi.com The introduction of two morpholine (B109124) alkoxy substituents at positions 6 and 7 has been noted to shift the binding mode of certain inhibitors compared to existing drugs. nih.gov

C-8 Position : The introduction of a basic side chain at the C-8 position has been explored to identify optimal structural requirements for biological activity in 2-aryl-substituted quinazolines. nih.gov

Table 2: Influence of Substituents at Various Positions on the Quinazoline Ring

| Position | Substituent Type | Effect on Biological Activity | Example Target | Source |

| C-2 | Small lipophilic groups | Increased activity | Anticancer | nih.gov |

| C-2 | Thiol group | Essential for activity | Antimicrobial | nih.gov |

| C-4 | Anilino group | Essential for activity | EGFR Inhibition | nih.gov |

| C-6 | Electron-releasing group | Enhanced activity | Anticancer | nih.gov |

| C-6, C-7 | Electron-withdrawing group | Increased activity | Anti-inflammatory | mdpi.com |

| C-6, C-8 | Halogen atom | Improved activity | Antimicrobial | nih.gov |

This interactive table summarizes the general structure-activity relationships for the quinazoline ring system based on substituent positions.

Role of N-3 Substituents in Modulating Pharmacological Profile

The nitrogen atom at the N-3 position of the quinazolin-4-one ring is another key site for chemical modification, significantly impacting the pharmacological profile.

For analgesic activity, the nature of the N-3 substituent is a strong determinant. Aliphatic groups at this position lead to potent analgesic effects, and this activity can be further enhanced by replacing the aliphatic group with an aryl group. mdpi.com Conversely, introducing electron-withdrawing groups at the N-3 position generally leads to a decrease in analgesic activity. mdpi.com For antimicrobial activity, a substituted aromatic ring at the N-3 position is considered essential. nih.gov The synthesis of 2-trifluoromethyl-4(3H)-quinazolinones with a variety of N-3 substituents, including aryl groups, Schiff's bases, and thiourea (B124793) derivatives, has been performed to explore their potential biological activities. researchgate.net

Conformational Analysis and Bioactive Conformations of Derivatives

The three-dimensional shape (conformation) of a drug molecule is critical for its interaction with a biological target. Conformational analysis of quinazoline derivatives helps in understanding their bioactive conformations—the specific shapes they adopt when binding to a receptor or enzyme.

Studies have shown that the flexibility of linkers and substituents plays a role in activity. For example, a longer chain linker between the quinazoline core at C-7 and a triazole moiety was found to be favorable for the inhibitory activity toward both EGFR and VEGFR2, suggesting that optimal spacing and conformation are key. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to map the steric and electrostatic fields of quinazoline inhibitors. nih.gov These models provide insights into the preferred shape and electronic distribution for potent activity. Furthermore, molecular dynamics (MD) simulations are used to study the stability of different conformations of these derivatives within the active site of a protein, helping to identify the most stable and likely bioactive pose. nih.gov

Detailed Ligand-Target Interaction Studies and Binding Site Analysis

Understanding how these molecules bind to their targets at an atomic level is fundamental for rational drug design. Docking studies and binding site analyses reveal the specific interactions that anchor the ligand in the target's binding pocket.

For quinazoline-based inhibitors of Epidermal Growth Factor Receptor (EGFR), a key interaction often involves a hydrogen bond between the N-1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region of the kinase. nih.gov The N-3 atom has also been implicated in binding, with some models suggesting it forms a hydrogen bond with a water molecule, which in turn interacts with a threonine residue (Thr766). nih.gov

Pharmacophore models for dual EGFR/VEGFR-2 inhibitors derived from the quinazoline scaffold often include:

A flat heteroaromatic core that forms hydrogen bonds with key residues like Cys917 in the ATP-binding domain. nih.gov

A central hydrophobic aryl group. nih.gov

A terminal hydrophobic tail that occupies an allosteric pocket. nih.gov

Docking studies on various derivatives have identified interactions with specific amino acids. For example, some derivatives were found to interact with Arg38 and Lys31. nih.gov In dual EGFR/VEGFR-2 inhibitors, a hydrogen bond donor at the para position of the C-4 aniline moiety was found to be important for interacting with conserved glutamate (B1630785) and aspartate residues in the binding sites of both kinases. nih.gov These detailed interaction maps are invaluable for designing new derivatives with improved potency and selectivity. nih.gov

Computational Chemistry and Molecular Modeling in 2 Trifluoromethyl Quinazolin 4 Ol Research

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding modes and estimating the binding affinity of novel quinazolinone derivatives, including those related to 2-(trifluoromethyl)quinazolin-4-ol.

Research has extensively used molecular docking to elucidate how these compounds interact with various therapeutic targets. For instance, in the development of anticancer agents, docking studies have been performed on quinazolinone derivatives against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. rsc.org These studies help to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the inhibitory potential of the compounds. rsc.org For example, docking of potent dual EGFR/VEGFR-2 inhibitors revealed key interactions within the enzyme active sites, correlating computational predictions with experimental inhibitory concentrations (IC50). rsc.org

In other studies, docking simulations of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of EGFR helped to rationalize their potent cytotoxic activity against various cancer cell lines. nih.gov Similarly, novel quinazolin-4-one derivatives were docked against RecQ helicases, proteins implicated in cancer cell survival, to investigate their binding patterns and support their potential as anticancer agents. nih.gov The insights gained from these docking studies are crucial for structure-based drug design, allowing researchers to modify the quinazolinone core to enhance binding affinity and selectivity for the target protein. nih.gov

| Target Protein | Quinazolinone Derivative Type | Key Findings from Docking | Reference |

|---|---|---|---|

| EGFR/VEGFR-2 Kinases | 2-Thioquinazolin-4(3H)-ones | Predicted binding modes and interaction profiles correlated with biological inhibitory effects (IC50 values). | rsc.org |

| EGFR Tyrosine Kinase | 2-(Furan-2-yl)quinazolin-4-ones | Explored binding modes and possible interactions within the ATP binding site to explain cytotoxic activity. | nih.gov |

| RecQ Helicases (e.g., BLM) | Novel quinazolin-4-one derivatives | Investigated interactions to support findings of moderate helicase inhibition and anticancer activity. | nih.gov |

| PARP10 | Amino quinazolin-4(3H)-one derivatives | Docking revealed pi-alkyl and hydrogen bond interactions with key residues like Ala911, Leu926, and Tyr932. | nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are crucial for validating docking poses and analyzing the intricate network of interactions that stabilize the ligand in the binding pocket.

For quinazolinone-based inhibitors, MD simulations have been employed to confirm the stability of the ligand-target complexes predicted by docking. rsc.org Studies on dual EGFR/VEGFR-2 inhibitors used MD simulations to examine the dynamic behavior of the compounds within the respective kinase domains, ensuring that the critical interactions observed in docking were maintained over the simulation period. rsc.org

In the context of developing novel EGFR tyrosine kinase inhibitors, MD simulations of quinazoline-2,4,6-triamine derivatives provided detailed insights into the thermodynamics and structural stability of the inhibitor-enzyme complex. nih.gov These simulations highlighted that key residues, such as Met 769, form stable hydrogen bonds with the quinazoline (B50416) ring, a finding that was consistent with the experimental IC50 values of the most potent compounds. nih.gov The analysis of binding free energies (ΔG) calculated from MD simulations often shows a strong correlation with experimentally determined biological activity, further validating the predictive power of these computational models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. This method is used to predict the activity of newly designed molecules, thereby guiding the synthetic efforts toward more promising candidates.

For quinazoline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their potential as anticancer agents, particularly for osteosarcoma. nih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set." nih.gov A robust QSAR model can accurately forecast the inhibitory activity of compounds that have not yet been synthesized.

For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMSIA), have been constructed for quinazoline derivatives targeting fibroblast growth factor receptor 4 (FGFR4), a target in osteosarcoma. nih.gov These models generate contour maps that indicate where steric bulk or specific electrostatic properties on the molecule would be favorable or unfavorable for activity, providing direct guidance for structural modifications. nih.gov The statistical significance of these models is often high, with strong correlation coefficients (R²) and predictive abilities (Q²), confirming their reliability. nih.gov Non-linear QSAR models have also been developed, sometimes showing even greater consistency with experimental values and offering a powerful tool for optimizing compound selection. nih.gov

| QSAR Model Type | Target/Application | Key Statistical Metrics | Significance | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMSIA) | Osteosarcoma (FGFR4 inhibition) | Q² = 0.63, R² = 0.987 | High stability and strong predictive power for designing novel quinazoline derivatives. | nih.gov |

| 2D-QSAR (Linear and Non-linear) | Osteosarcoma | Non-linear model showed higher R² (0.839) and better consistency than the linear model. | Demonstrated the utility of non-linear approaches for accurately predicting IC50 values. | nih.gov |

De Novo Drug Design Approaches Utilizing the this compound Core

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a fragment. The this compound core serves as an excellent starting point for such approaches due to its proven biological relevance and versatile chemical nature.

Computational methods can guide the "growth" of new functionalities from the quinazolinone scaffold to optimize interactions with a specific biological target. This can involve hybridizing the quinazolinone core with other pharmacophores to create molecules with dual or enhanced activities. nih.govnih.gov For example, based on the insights from QSAR contour maps and docking studies, new derivatives can be designed by adding or modifying substituents at key positions on the quinazoline ring to improve binding affinity or pharmacokinetic properties. nih.gov This rational, computer-aided design process allows for the exploration of novel chemical space and the generation of innovative drug candidates that might not be conceived through traditional medicinal chemistry approaches alone.

Virtual Screening Protocols for Novel Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than high-throughput experimental screening.